molecular formula C11H6ClF3N2 B3371293 3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine CAS No. 66548-63-8

3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine

Cat. No. B3371293
CAS RN: 66548-63-8
M. Wt: 258.62 g/mol
InChI Key: TVWOBKTURBXCNX-UHFFFAOYSA-N
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Description

“3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine” is a chemical compound with the CAS Number: 66548-63-8 . It has a molecular weight of 258.63 and is typically stored at room temperature . It is a general reagent used in the repositioning of antitubercular oxazoles for certain neglected tropical diseases .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C11H6ClF3N2/c12-10-5-4-9 (16-17-10)7-2-1-3-8 (6-7)11 (13,14)15/h1-6H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The biological activities of TFMP derivatives, including “this compound”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 131-133 degrees Celsius .

Scientific Research Applications

Pyridazine Derivatives in Medicinal Chemistry

Recent studies in medicinal chemistry highlight the significance of pyridazine analogs due to their pharmaceutical importance. For instance, compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction. These compounds are characterized by Density Functional Theory (DFT) calculations to determine energy levels and other quantum chemical parameters, highlighting their potential in drug development (Sallam et al., 2021).

Applications in Agriculture: Herbicidal Activities

Pyridazine derivatives have also been explored for their application in agriculture, particularly as herbicides. A novel series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant herbicidal activities. These compounds have been evaluated in tests and showed promising results against dicotyledonous plants, emphasizing their potential in agricultural practices (Xu et al., 2008).

Corrosion Inhibition Studies

Another notable application of pyridazine derivatives is in corrosion inhibition. Studies on compounds like 6-phenyl-3(2H)-pyridazinone and 3-chloro-6-phenylpyrazine have shown their influence on mild steel corrosion in acidic environments. These compounds exhibit varying degrees of inhibitive action, highlighting their potential use in materials science and corrosion prevention (Olasunkanmi et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine derivatives are integral to understanding their applications. Techniques such asFT-IR, micro-Raman, and UV-vis spectroscopy, along with quantum chemical calculations, have been employed to study compounds like 6-chloro-4-hydroxy-3-phenyl pyridazine. These studies provide essential information about molecular geometry, vibrational frequencies, and electronic properties, which are crucial for tailoring these compounds for specific applications (Sarıkaya et al., 2017).

Pharmaceutical Research: Anti-Epileptic and Anti-Viral Properties

In pharmaceutical research, certain pyridazine derivatives have shown promise in treating conditions like epilepsy. For instance, 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been evaluated for their anticonvulsant activity in animal models. These studies contribute to understanding the structure-activity relationships and potential clinical applications of these compounds (Hallot et al., 1986). Additionally, some newly synthesized triazolo[4,3-b]pyridazines have demonstrated anti-HAV activity, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).

Safety and Hazards

The compound has several hazard statements including H301, H315, and H319 . These indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of “3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-6-[3-(trifluoromethyl)phenyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-5-4-9(16-17-10)7-2-1-3-8(6-7)11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWOBKTURBXCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225609
Record name Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66548-63-8
Record name Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66548-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-[3-(trifluoromethyl)phenyl]pyridazine
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Synthesis routes and methods I

Procedure details

A mixture of 12.6 g. of 6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone and 200 ml. of phosphorus oxychloride is heated on a steam bath for 18 hours. The mixture is concentrated under vacuum and the residue triturated with cold water. The resulting solid is washed with water and air dried to give 13.5 g. of cream colored crystals, m.p. 131°-133° C. Recrystallization from methanol gives 6-(α,α,α-trifluoro-m-tolyl)-3-chloropyridazine as white crystals, m.p. 131°-133° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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